Ac-Lys(Z)-OH

Vue d'ensemble

Description

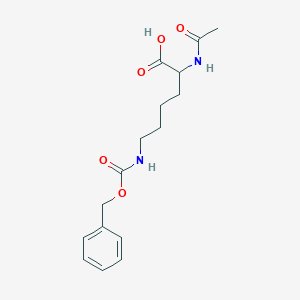

The compound Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine (Ac-Lys(Z)-OH) is a derivative of the amino acid lysine. It is characterized by the presence of an acetyl group at the alpha-amino position and a benzyloxycarbonyl (Z) group at the epsilon-amino position. This compound is commonly used in peptide synthesis and as a building block in the preparation of more complex molecules.

Mécanisme D'action

Target of Action

Ac-Lys(Z)-OH, also known as acetylated lysine, primarily targets histone deacetylases (HDACs), particularly HDAC6 . HDACs are considered promising epigenetic targets for chemical protein degradation due to their diverse roles in physiological cellular functions and in the diseased state . HDAC6 is highly expressed in several types of cancers and is linked to the aggressiveness of tumors .

Mode of Action

This compound interacts with its targets by mimicking the physiological protein degradation system, namely, the ubiquitin-proteasome system (UPS) . It acts as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that hijacks the cell’s UPS . The compound’s interaction with HDAC6 leads to the inhibition of HDAC6 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein acetylation pathway . Protein acetylation is a post-translational modification regulated by enzymes of opposing function, lysine acetyltransferases (KATs) and deacetylases (KDACs) . This compound, as an acetylated lysine, plays a significant role in this pathway.

Pharmacokinetics

It is known that the compound’s bioavailability and stability can be influenced by various factors, including its hydrophobicity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in the inhibition of HDAC6, leading to changes in the acetylation status of proteins . This can have a major impact on the function, structure, stability, and location of thousands of proteins involved in diverse cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the hydrophobicity of its environment . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as other proteins or enzymes .

Analyse Biochimique

Biochemical Properties

Ac-Lys(Z)-OH is involved in a wide range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with histones and transcription factors, thereby playing a significant role in transcriptional regulation . The nature of these interactions is largely dependent on the specific context and the proteins involved .

Cellular Effects

The effects of this compound on cells are diverse and far-reaching. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to regulate metabolic enzymes and control reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit histone deacetylase 6 (HDAC6), a protein that is highly expressed in several types of cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it has been found to have extensive regulatory functions in metabolic regulation and chemotaxis controlling in bacteria .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. While specific details about the subcellular localization of this compound are currently limited, it is known that post-translational modifications can direct proteins to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine typically involves the protection of the amino groups of lysine. The alpha-amino group is acetylated using acetic anhydride, while the epsilon-amino group is protected with a benzyloxycarbonyl group using benzyloxycarbonyl chloride. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong acids, yielding free lysine.

Acylation: The acetyl group can be replaced with other acyl groups through nucleophilic substitution reactions.

Deprotection: The benzyloxycarbonyl group can be removed under mild acidic conditions or by catalytic hydrogenation.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.

Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to remove the benzyloxycarbonyl group.

Nucleophilic Substitution: Acyl chlorides or anhydrides are used to introduce different acyl groups.

Major Products Formed

Free Lysine: Obtained after the removal of both the acetyl and benzyloxycarbonyl groups.

Acylated Lysine Derivatives: Formed by replacing the acetyl group with other acyl groups.

Applications De Recherche Scientifique

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine is widely used in scientific research due to its versatility and stability. Some of its applications include:

Peptide Synthesis: Used as a protected lysine derivative in the synthesis of peptides and proteins.

Bioconjugation: Employed in the preparation of bioconjugates for drug delivery and diagnostic applications.

Enzyme Inhibition Studies: Used as a substrate or inhibitor in studies involving lysine-modifying enzymes such as histone deacetylases.

Structural Biology: Utilized in the preparation of modified proteins for structural and functional studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nα-Acetyl-L-lysine: Lacks the benzyloxycarbonyl group, making it less versatile in peptide synthesis.

Nα-Benzyloxycarbonyl-L-lysine: Lacks the acetyl group, limiting its use in certain synthetic applications.

Nα-Acetyl-Nε-tert-butoxycarbonyl-L-lysine: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and deprotection properties.

Uniqueness

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine is unique due to the presence of both acetyl and benzyloxycarbonyl groups, providing dual protection for the amino groups of lysine. This dual protection enhances its stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other biochemical research.

Activité Biologique

Ac-Lys(Z)-OH, or Acetyl-Lysine with a Z (benzyloxycarbonyl) protecting group on the side chain, is a derivative of lysine that has garnered attention for its biological activity, particularly in the context of peptide synthesis and pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its role in opioid receptor interactions and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₂O₃

- Molecular Weight : 249.27 g/mol

The acetyl group at the amino terminus and the Z group at the side chain provide stability and enhance the compound's solubility, which is crucial for its biological activity.

This compound has been shown to interact with opioid receptors, specifically the delta (δ) and mu (μ) receptors. The introduction of lysine at the C-terminus of peptide sequences has been linked to significant changes in receptor binding and functional activity. Research indicates that this compound can act as a potent antagonist at δ-opioid receptors, with studies reporting pA2 values indicating high potency.

Key Findings:

- δ-Antagonist Activity : Substitution of terminal amino acids with this compound has resulted in an increase in δ-antagonist potency. For instance, a compound derived from H-Dmt-Tic-Phe-Lys(Z)-OH showed a pA2 value of 11.43, indicating a 50-fold increase in antagonist activity compared to other derivatives .

- μ-Agonist Activity : While primarily studied for its δ-antagonistic properties, this compound also exhibits μ-agonistic characteristics under certain conditions, suggesting versatility in its pharmacological profile .

Biological Assays and Case Studies

The efficacy of this compound has been evaluated through various biological assays, including:

- MVD (Mouse Vas Deferens) Assay : This assay measures the intrinsic bioactivity of compounds on opioid receptors. This compound derivatives have shown significant activity in this model.

- GPI (Gastrointestinal Transit Inhibition) Assay : This assay assesses the functional bioactivity of compounds on gastrointestinal motility, providing insights into their potential therapeutic effects.

Summary of Biological Activity Data

| Compound | pA2 Value | Activity Type |

|---|---|---|

| H-Dmt-Tic-Phe-Lys(Z)-OH | 11.43 | δ-Antagonist |

| H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | 10.07 | μ-Antagonist |

| H-Dmt-Tic-Gly-NH-Ph | 7.96 | μ-Agonist |

Research Implications

The diverse biological activities of this compound suggest its potential as a lead compound for developing new analgesics or treatments for conditions involving opioid receptors. Its ability to modulate receptor activity could be beneficial in pain management therapies, particularly in addressing opioid-induced side effects.

Future Directions

Further research is needed to explore:

- The structure-activity relationship (SAR) of this compound derivatives to optimize their pharmacological profiles.

- The potential for developing formulations that enhance bioavailability and reduce side effects.

- Clinical trials to evaluate safety and efficacy in human subjects.

Propriétés

IUPAC Name |

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUVJQBGBKAJMS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.